

HPLC method for quantifying (-)-Tertatolol in plasma samples

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An HPLC Method for the Enantioselective Quantification of (-)-Tertatolol in Plasma Samples

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of **(-)-Tertatolol** in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methods for the chiral separation and quantification of tertatolol enantiomers, ensuring high sensitivity, accuracy, and reproducibility for research, clinical, and drug development applications.

Introduction

Tertatolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension. It possesses a chiral center, existing as two enantiomers: (S)-(-)-Tertatolol and (R)-(+)-Tertatolol. The pharmacological activity of beta-blockers often resides in one enantiomer. Therefore, the ability to selectively quantify the active (-)-Tertatolol enantiomer in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. The following protocols describe two distinct and validated HPLC methods for the enantioselective analysis of tertatolol.

Method 1: Chiral Separation using a Macrocyclic Antibiotic Stationary Phase



This method employs a vancomycin-based chiral stationary phase (CSP) with a polar ionic mobile phase for the resolution of tertatolol enantiomers.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction procedure is utilized for the clean-up of plasma samples prior to HPLC analysis, which has been shown to provide good recoveries for both enantiomers without interference.[1][2]

- Materials:
 - C18 SPE cartridges
 - Human plasma samples
 - Methanol
 - (-)- and (+)-Tertatolol working standards
 - Internal standard (IS) working solution (e.g., Bentazepam)[1][2]
 - Vortex mixer
 - Centrifuge
 - Evaporation system (e.g., nitrogen evaporator)
- Procedure:
 - Place a 0.3 mL aliquot of human plasma into a 1.5 mL microcentrifuge tube.
 - Spike the plasma with appropriate volumes of (-)- and (+)-Tertatolol working standards and
 25 μL of the internal standard solution.[1][2]
 - Dilute the sample to 1 mL with methanol and sonicate for 5 minutes.[1][2]



- Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
- Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of deionized water to remove interfering substances.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the residue in 100 μ L of the mobile phase and inject 20 μ L into the HPLC system.

2. HPLC Conditions

- HPLC System: A standard HPLC system equipped with a UV detector is required.
- Chromatographic Conditions:
 - Column: Chirobiotic V (vancomycin macrocyclic antibiotic chiral stationary phase)[3]
 - Mobile Phase: Methanol: Glacial Acetic Acid: Triethylamine (100:0.01:0.015, v/v/v)[3]
 - Flow Rate: 0.8 mL/min[3]
 - Detection: UV at 220 nm[3]
 - Injection Volume: 20 μL
 - Column Temperature: Ambient

Method Validation Summary

The method should be validated for linearity, accuracy, precision, and sensitivity.

Method 2: Chiral Separation using an Immobilized Polysaccharide-Derived Stationary Phase



This method utilizes a cellulose-based chiral stationary phase with a normal-phase mobile phase, offering an alternative approach for the enantioselective quantification of tertatolol.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

The sample preparation procedure is similar to Method 1, employing C18 SPE cartridges for sample clean-up.[1][2]

- Materials:
 - C18 SPE cartridges
 - Human plasma samples
 - Methanol
 - o (-)- and (+)-Tertatolol working standards
 - Internal standard (IS) working solution (Bentazepam)[1][2]
 - Vortex mixer
 - Centrifuge
 - Evaporation system
- Procedure:
 - Follow steps 1-8 as described in the Sample Preparation section of Method 1.
 - Reconstitute the dried residue in 100 μL of the mobile phase (n-hexane:ethanol, 60:40 v/v) for injection into the HPLC system.
- 2. HPLC Conditions
- HPLC System: A standard HPLC system with a UV detector.



- Chromatographic Conditions:
 - Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 μm silica)[1][2]

Mobile Phase: n-Hexane: Ethanol: Triethylamine (60:40:0.1, v/v/v)[1][2]

Flow Rate: 0.3 mL/min[1][2]

Detection: UV at 254 nm[1][2]

Injection Volume: 20 μL

Column Temperature: Ambient

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of tertatolol enantiomers in plasma using the Chiralpak IC column method.[1][2]

Table 1: Calibration and Sensitivity Data

Parameter	Value
Linearity Range	25 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	3 ng/mL
Limit of Quantification (LOQ)	25 ng/mL

Table 2: Accuracy and Precision



Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
75	≤ 2.0	Not significantly different (P > 0.05)	91.3 - 98.7
500	≤ 2.0	Not significantly different (P > 0.05)	91.3 - 98.7
800	≤ 2.0	Not significantly different (P > 0.05)	91.3 - 98.7

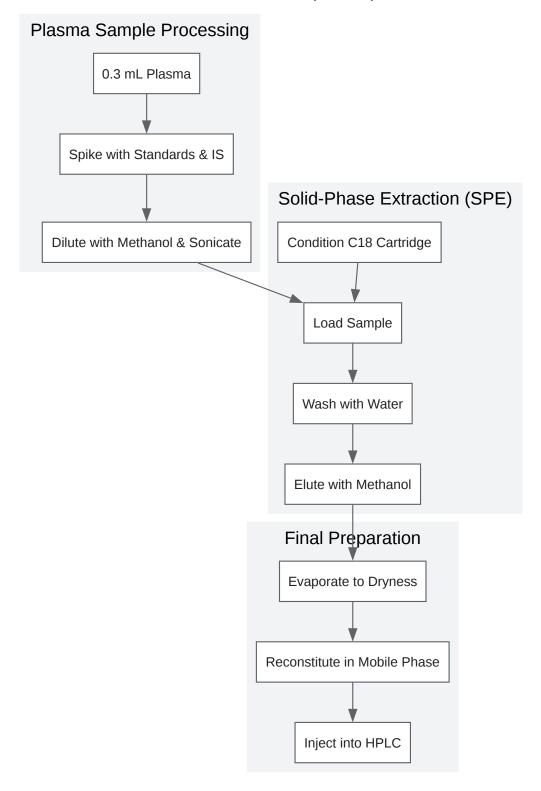
Table 3: Recovery Data

Concentration Level	Recovery (%)
75 ng/mL	91.3 - 98.7
800 ng/mL	91.3 - 98.7

Visualizations

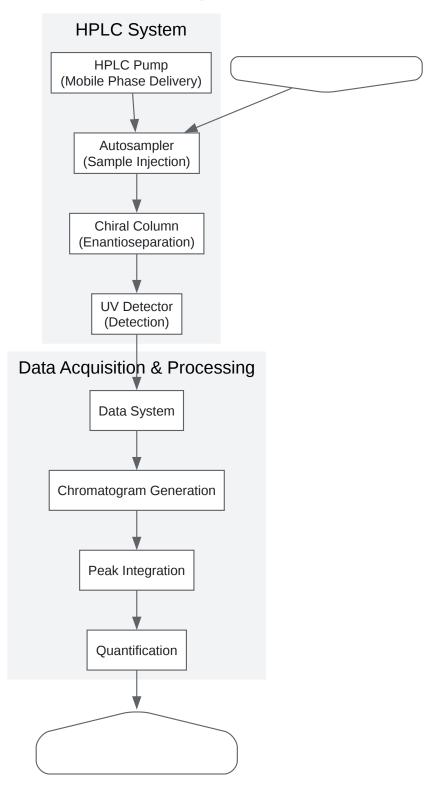


Workflow for Plasma Sample Preparation





HPLC Analysis Workflow



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